molecular formula C11H13Cl3N2O B3375690 1-(3,5-Dichlorobenzoyl)piperazine hydrochloride CAS No. 1134449-64-1

1-(3,5-Dichlorobenzoyl)piperazine hydrochloride

Cat. No.: B3375690
CAS No.: 1134449-64-1
M. Wt: 295.6 g/mol
InChI Key: WMSCFRBAMVLHPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Dichlorobenzoyl)piperazine hydrochloride (CAS 1134449-64-1) is a high-purity chemical building block offered for research and development purposes. With a molecular formula of C 11 H 13 Cl 3 N 2 O and a molecular weight of 295.59 g/mol, this compound is a key derivative of the piperazine scaffold, a structure renowned in medicinal chemistry for its versatility and presence in a wide range of bioactive molecules . The compound serves as a crucial intermediate in synthetic and mechanistic studies, particularly in the exploration of structure-activity relationships (SAR) . The introduction of the 3,5-dichlorobenzoyl group influences the molecule's electronic properties, lipophilicity, and steric profile, which can significantly modulate its interaction with biological targets and its overall pharmacokinetic properties . The 3,5-dichloro substitution pattern on the benzoyl ring is of specific interest, as halogen atoms can enhance metabolic stability and binding affinity, making this derivative a valuable scaffold for investigating new therapeutic agents . The synthesis is typically achieved via nucleophilic acyl substitution, where piperazine reacts with 3,5-dichlorobenzoyl chloride, often requiring controlled conditions to favor the formation of the mono-acylated product over the bis-acylated byproduct . The compound is subsequently converted to its hydrochloride salt form to improve stability, handling, and aqueous solubility . Researchers value this compound for its potential in developing libraries of novel molecules for screening against various biological targets, including in areas such as central nervous system (CNS) drug discovery, given the documented activity of related piperazine derivatives . Please note: This product is intended for research applications and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,5-dichlorophenyl)-piperazin-1-ylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O.ClH/c12-9-5-8(6-10(13)7-9)11(16)15-3-1-14-2-4-15;/h5-7,14H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSCFRBAMVLHPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC(=CC(=C2)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 1 3,5 Dichlorobenzoyl Piperazine Hydrochloride

Established Synthetic Routes to 1-(3,5-Dichlorobenzoyl)piperazine (B6286064)

The synthesis of the core structure, 1-(3,5-dichlorobenzoyl)piperazine, is primarily achieved through established acylation techniques, though alternative pathways exist for the functionalization of the piperazine (B1678402) ring.

Acylation Reactions with 3,5-Dichlorobenzoyl Chloride

The most direct and widely employed method for synthesizing 1-(3,5-dichlorobenzoyl)piperazine is the nucleophilic acyl substitution reaction between piperazine and 3,5-dichlorobenzoyl chloride. ambeed.com This reaction involves the attack of one of the secondary amine nitrogens of the piperazine ring on the electrophilic carbonyl carbon of the acyl chloride.

A significant challenge in this synthesis is achieving selective mono-acylation, as piperazine possesses two reactive secondary amine groups. The formation of the undesired 1,4-bis(3,5-dichlorobenzoyl)piperazine (B4946012) is a common side reaction. To favor mono-substitution, reaction conditions are carefully controlled. This often involves using a large excess of piperazine relative to the acyl chloride, which statistically favors the reaction of the acyl chloride with an unreacted piperazine molecule rather than the already acylated product. Another strategy is the slow, dropwise addition of the acyl chloride to the piperazine solution. ijpsr.com

The reaction is typically conducted in an inert aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), at reduced temperatures (e.g., 0 °C) to moderate the reaction's exothermicity. chemicalbook.com An acid scavenger, usually a tertiary amine like triethylamine (B128534) or an excess of piperazine itself, is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the piperazine, rendering it non-nucleophilic.

Table 1: Typical Reaction Parameters for Mono-acylation of Piperazine

Parameter Description Common Examples
Piperazine Source Can be used as the free base or as a salt. Piperazine anhydrous, Piperazine dihydrochloride (B599025). rsc.org
Acylating Agent The source of the benzoyl moiety. 3,5-Dichlorobenzoyl chloride.
Solvent Inert solvent to facilitate the reaction. Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene. rsc.orggoogle.com
Base (Acid Scavenger) Neutralizes the HCl byproduct. Triethylamine, Diisopropylethylamine, Excess Piperazine.
Stoichiometry Molar ratio of reactants. Excess piperazine (e.g., 2-10 equivalents) is often used to favor mono-acylation.
Temperature Controlled to manage reactivity. Typically 0 °C to room temperature.

Alternative Synthetic Pathways for Piperazine Functionalization

Beyond the use of acyl chlorides, other synthetic strategies can be employed to form the amide bond. One common alternative involves the use of 3,5-dichlorobenzoic acid activated by a coupling agent. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or carbonyldiimidazole (CDI) activate the carboxylic acid, making it susceptible to nucleophilic attack by piperazine. rsc.org This method offers milder reaction conditions compared to the acyl chloride route.

Strategies for Hydrochloride Salt Formation and Crystallization

To improve handling, stability, and aqueous solubility, the free base of 1-(3,5-dichlorobenzoyl)piperazine is typically converted into its hydrochloride salt. nih.gov This is a standard acid-base reaction where the basic secondary amine of the piperazine ring is protonated.

The process generally involves dissolving the purified free base in a suitable organic solvent, such as isopropanol (B130326), ethanol, or ethyl acetate (B1210297). Subsequently, a solution of hydrogen chloride (often in isopropanol or diethyl ether) or gaseous hydrogen chloride is added. google.comgoogle.com The addition of one molar equivalent of HCl targets the protonation of the more basic N4 nitrogen of the piperazine ring. The resulting hydrochloride salt, being less soluble in the organic solvent, precipitates out and can be collected by filtration. nih.gov

Crystallization is a critical step for purification and obtaining a solid form with consistent physicochemical properties. nih.gov The choice of solvent is crucial; an ideal solvent system will dissolve the salt at an elevated temperature but allow for good recovery upon cooling. Anti-solvent crystallization, where a solvent in which the salt is insoluble is added to a solution of the salt, is also a common technique. The crystalline product is typically characterized by methods such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) spectroscopy to confirm its structure and purity. nih.gov Since piperazine has two basic nitrogens, it is possible to form a dihydrochloride salt if an excess of HCl is used. nih.gov Spectroscopic methods can confirm the site and degree of protonation. nih.gov

Design and Synthesis of Analogs and Derivatives for Structure-Activity Exploration

The piperazine ring is considered a "privileged scaffold" in medicinal chemistry, as it is a structural component in a wide array of biologically active compounds. rsc.orgtandfonline.com The synthesis of analogs of 1-(3,5-dichlorobenzoyl)piperazine is a key strategy in drug discovery to explore structure-activity relationships (SAR). nih.govresearchgate.net By systematically modifying different parts of the molecule, researchers can optimize its interaction with biological targets and improve its pharmacological profile.

Modification of the Benzoyl Moiety

The 3,5-dichlorobenzoyl group plays a crucial role in the molecule's properties. Modifications to this moiety can significantly impact electronic, steric, and lipophilic characteristics. SAR studies often involve altering the substitution pattern on the phenyl ring. butantan.gov.br For instance, the chlorine atoms can be moved to other positions (e.g., 2,4-dichloro or 3,4-dichloro) to probe the spatial requirements of a target's binding pocket.

Furthermore, the chloro substituents can be replaced with other functional groups to modulate electronic effects. Electron-withdrawing groups (e.g., trifluoromethyl, nitro) or electron-donating groups (e.g., methyl, methoxy) can be introduced. The bioisosteric replacement of chlorine with other halogens (fluorine, bromine) or with a methyl group is also a common strategy to fine-tune activity. nih.gov

Table 2: Examples of Benzoyl Moiety Modifications for SAR Studies

Modification Type Example Substituent(s) Rationale for Modification
Positional Isomerism 2,4-dichloro; 3,4-dichloro To explore the optimal spatial arrangement of substituents for target binding.
Electronic Modulation 3,5-difluoro; 3,5-dimethyl; 3-chloro-5-methoxy To alter the electron density of the aromatic ring and the amide bond, affecting binding affinity.
Steric Bulk Variation 3,5-di-tert-butyl To probe for steric tolerance within the binding site.
Hydrogen Bonding 3-amino-5-chloro; 3-hydroxy-5-chloro To introduce or remove hydrogen bond donor/acceptor capabilities.

Substitution on the Piperazine Ring

The secondary amine at the N4 position of the piperazine ring is a prime site for derivatization to explore new chemical space and modulate pharmacokinetic properties. nih.govresearchgate.net A vast number of 1,4-disubstituted piperazine derivatives have been synthesized across various research programs. The synthetic methods to achieve this are well-established and versatile. nih.gov

Common derivatization strategies include:

N-Alkylation: Reaction of 1-(3,5-dichlorobenzoyl)piperazine with various alkyl halides (e.g., benzyl (B1604629) bromide, ethyl iodide) in the presence of a base leads to the corresponding N-alkylated derivatives. mdpi.com

Reductive Amination: The reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) is a powerful method for introducing a wide range of alkyl and arylmethyl groups. nih.gov

Acylation: Further acylation at the N4 position with different acyl chlorides or carboxylic acids (using coupling agents) can produce di-acyl piperazine derivatives or unsymmetrical N-acyl, N'-acyl' derivatives.

Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to attach various aryl or heteroaryl groups to the N4 nitrogen. nih.gov

Table 3: Common Strategies for N4-Substitution of the Piperazine Ring

Reaction Type Reagents Resulting N4-Substituent
N-Alkylation Benzyl bromide, K₂CO₃ Benzyl
Reductive Amination Cyclohexanone, NaBH(OAc)₃ Cyclohexyl
Acylation Acetyl chloride, Et₃N Acetyl
Buchwald-Hartwig Amination 2-Bromopyridine, Pd catalyst, base Pyridin-2-yl
Michael Addition Methyl acrylate -CH₂CH₂COOCH₃

Exploration of Linker Chemistry for Conjugates

The strategic derivatization of 1-(3,5-dichlorobenzoyl)piperazine hydrochloride is pivotal for its application in targeted therapies and the development of complex molecular architectures. The secondary amine within the piperazine ring serves as a versatile chemical handle for the covalent attachment of this moiety to other molecules, such as proteins, peptides, or small-molecule drugs, through a variety of linker chemistries. The exploration of these linkers is essential for modulating the pharmacokinetic and pharmacodynamic properties of the resulting conjugates.

The derivatization of the piperazine core allows for its incorporation into larger molecular frameworks, a common strategy in drug design to enhance biological activity or target specificity. The unsubstituted secondary amine of 1-(3,5-dichlorobenzoyl)piperazine is a nucleophilic site amenable to a wide range of chemical transformations. This reactivity is the foundation for tethering the molecule to various functional groups through covalent bonds, thereby forming stable bioconjugates or hybrid molecules.

A prevalent strategy for the conjugation of piperazine-containing compounds involves N-alkylation reactions. This can be achieved by reacting the secondary amine with alkyl halides or sulfonates, a method that has been successfully employed for the synthesis of various N-alkyl piperazine derivatives. Another common approach is reductive amination, which involves the reaction of the piperazine with an aldehyde or ketone in the presence of a reducing agent. Furthermore, the formation of amide bonds by reacting the piperazine with activated carboxylic acids or acyl chlorides is a robust and widely used method for creating stable linkages. nih.gov

One area of exploration is the use of cleavable linkers, which are designed to release the active 1-(3,5-dichlorobenzoyl)piperazine moiety under specific physiological conditions, such as changes in pH or the presence of certain enzymes. A well-known example of a cleavable linker unit used in various drug delivery strategies is the valine-citrulline-p-aminobenzoyl fragment. nih.gov This type of linker can be attached to the piperazine nitrogen, and the other end can be conjugated to a targeting moiety.

In the context of creating conjugates for targeted drug delivery, such as antibody-drug conjugates (ADCs), the piperazine moiety can be connected to a linker that terminates in a group capable of reacting with amino acid residues on a protein. Maleimides are frequently used for this purpose as they can selectively react with cysteine residues on proteins via a thiol-Michael addition. nih.gov The synthetic approach would involve first functionalizing the 1-(3,5-dichlorobenzoyl)piperazine with a linker containing a maleimide (B117702) group.

The table below outlines potential linker types and the corresponding conjugation chemistries that could be explored for creating conjugates of 1-(3,5-dichlorobenzoyl)piperazine.

Linker TypeReactive Group on LinkerConjugation ChemistryResulting LinkageKey Features
Alkyl ChainHalide (e.g., -Br, -I)Nucleophilic SubstitutionC-N BondStable, flexible spacer
CarboxamideActivated Carboxylic AcidAmidationAmide BondHigh stability, common in peptides
Polyethylene Glycol (PEG)Mesylate or TosylateN-AlkylationC-N BondIncreases solubility and circulation time
Cleavable PeptideN-Hydroxysuccinimide (NHS) EsterAmidationAmide BondEnzyme-specific release of payload
HydrazoneCarbonyl (Aldehyde/Ketone)Hydrazone FormationHydrazone BondpH-sensitive, cleavable in acidic environments
MaleimideMaleimideMichael AdditionThioether BondSpecific for conjugation to thiols (e.g., cysteine)

The synthesis of these conjugates would typically involve a multi-step process. First, the 1-(3,5-dichlorobenzoyl)piperazine would be reacted with a bifunctional linker. One end of the linker would react with the secondary amine of the piperazine, and the other end would possess a protected functional group. Following the attachment of the linker, the protecting group would be removed to expose the reactive moiety for the final conjugation step to a biomolecule or another small molecule. The specific reaction conditions, such as solvent, temperature, and catalysts, would be optimized for each type of linker and conjugation strategy.

Advanced Structural Elucidation and Conformational Analysis of 1 3,5 Dichlorobenzoyl Piperazine Hydrochloride

High-Resolution Spectroscopic Characterization (e.g., 2D NMR, Advanced Mass Spectrometry)

No specific high-resolution 2D NMR (such as COSY, HSQC, HMBC) or advanced mass spectrometry fragmentation studies for 1-(3,5-Dichlorobenzoyl)piperazine (B6286064) hydrochloride are available in the public domain. Such data would be essential for unambiguous assignment of proton and carbon signals and for understanding the compound's fragmentation pathways under mass spectrometric conditions.

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure and Conformation

A search of crystallographic databases yielded no single-crystal X-ray diffraction data for 1-(3,5-Dichlorobenzoyl)piperazine hydrochloride. This type of analysis is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the conformation of the piperazine (B1678402) and dichlorobenzoyl moieties. Without this data, a definitive description of its solid-state architecture is not possible. Studies on similar molecules, such as other 1-(halobenzoyl)-4-(aryl)piperazines, frequently show the piperazine ring adopting a chair conformation. researchgate.netnih.gov

Conformational Preferences and Dynamics in Solution

Detailed studies on the conformational preferences and dynamics of this compound in solution are not documented. Generally, N-benzoylpiperazines are known to exist as a mixture of conformers in solution due to two primary dynamic processes: the restricted rotation around the amide C-N bond and the chair-to-chair inversion of the piperazine ring. The energy barriers for these processes are influenced by the substituents on both the benzoyl and piperazine rings. However, without specific variable-temperature NMR or computational studies for the title compound, its specific conformational equilibrium and the energetic barriers to interconversion remain uncharacterized.

Computational Chemistry and Molecular Modeling Studies of 1 3,5 Dichlorobenzoyl Piperazine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in elucidating the electronic properties and predicting the reactivity of 1-(3,5-Dichlorobenzoyl)piperazine (B6286064) hydrochloride. Methods such as Density Functional Theory (DFT) are commonly employed for these purposes. For a molecule like 1-(3,5-Dichlorobenzoyl)piperazine hydrochloride, DFT calculations can be performed to optimize its geometry and compute various electronic descriptors. jksus.org

The electronic structure of the compound is characterized by the distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight the electrophilic and nucleophilic regions of the molecule, which are crucial for understanding its intermolecular interactions. The dichlorinated benzene (B151609) ring, due to the electron-withdrawing nature of the chlorine atoms, is expected to have a lower electron density, while the carbonyl oxygen and the non-protonated nitrogen of the piperazine (B1678402) ring are likely to be electron-rich.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to predicting the chemical reactivity of the molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Predicted Electronic Properties of 1-(3,5-Dichlorobenzoyl)piperazine (Note: These are representative values based on typical quantum chemical calculations for similar molecules and are for illustrative purposes.)

Parameter Predicted Value Significance
HOMO Energy -6.8 eV Electron-donating capacity
LUMO Energy -1.2 eV Electron-accepting capacity
HOMO-LUMO Gap 5.6 eV Chemical reactivity and stability

Molecular Dynamics Simulations for Conformational Landscape and Flexibility

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and flexibility of this compound in a simulated physiological environment. nih.gov The piperazine ring can adopt several conformations, with the chair form being the most stable, followed by boat and twist-boat conformations. The presence of the bulky 3,5-dichlorobenzoyl group at one of the nitrogen atoms influences the conformational preferences and the dynamics of the ring.

MD simulations can track the atomic movements of the molecule over time, providing a detailed picture of its dynamic behavior. These simulations can reveal the most populated conformational states and the energy barriers between them. For 1-(3,5-Dichlorobenzoyl)piperazine, the chair conformation is expected to be predominant. However, the orientation of the 3,5-dichlorobenzoyl group relative to the piperazine ring (axial vs. equatorial) and the rotational freedom around the amide bond are also critical aspects of its flexibility.

Table 2: Predicted Conformational States of 1-(3,5-Dichlorobenzoyl)piperazine (Note: These are hypothetical populations for illustrative purposes.)

Conformation Key Dihedral Angle(s) Predicted Population (%)
Chair (Equatorial) C-N-C-C ~60° 85
Chair (Axial) C-N-C-C ~60° 10

Molecular Docking and Protein-Ligand Interaction Predictions (for defined non-human biological targets)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. nih.gov This method is valuable for identifying potential biological targets and understanding the molecular basis of ligand-protein interactions. For this compound, docking studies can be performed against various non-human biological targets to explore its potential applications. An example of such a target is urease, an enzyme found in various pathogenic bacteria, such as Helicobacter pylori, and is crucial for their survival in acidic environments. nih.gov

The binding of this compound to the active site of a target protein is governed by a combination of intermolecular forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. In the case of urease, the active site contains key amino acid residues that can interact with the ligand.

The piperazine ring of the compound can act as a hydrogen bond acceptor (the non-protonated nitrogen) and a hydrogen bond donor (the protonated nitrogen). The carbonyl oxygen of the benzoyl group is a strong hydrogen bond acceptor. The dichlorinated benzene ring can engage in hydrophobic and halogen bonding interactions with non-polar residues in the binding pocket.

Table 3: Predicted Interactions of 1-(3,5-Dichlorobenzoyl)piperazine with a Hypothetical Non-Human Target Binding Site

Functional Group of Ligand Type of Interaction Potential Interacting Residue
Dichlorophenyl Ring Hydrophobic Leucine, Valine
Carbonyl Oxygen Hydrogen Bond Histidine, Serine
Piperazine Nitrogen (NH) Hydrogen Bond Aspartate, Glutamate

Ligand efficiency (LE) and lipophilic efficiency (LLE) are metrics used in drug design to assess the quality of a compound. LE relates the binding affinity of a molecule to its size (number of heavy atoms), while LLE connects binding affinity to lipophilicity (logP). These metrics help in optimizing lead compounds by maximizing potency while maintaining favorable physicochemical properties.

To calculate these values for this compound, a hypothetical binding affinity (e.g., an IC50 value) against a non-human target is required. Assuming a hypothetical IC50 of 1 µM (pIC50 = 6) and a calculated logP of approximately 2.5, the LE and LLE can be estimated. The molecular formula is C11H12Cl2N2O, which has 16 heavy atoms.

Ligand Efficiency (LE): LE = (1.37 * pIC50) / (Number of Heavy Atoms) = (1.37 * 6) / 16 ≈ 0.51

Lipophilic Efficiency (LLE): LLE = pIC50 - logP = 6 - 2.5 = 3.5

An LE value around 0.5 is considered favorable, and an LLE between 3 and 5 is often targeted in lead optimization.

De Novo Design Principles for Related Scaffolds

The piperazine scaffold is considered a "privileged" structure in medicinal chemistry due to its frequent appearance in bioactive compounds and its favorable pharmacokinetic properties. researchgate.net The 1-(3,5-Dichlorobenzoyl)piperazine core can serve as a starting point for de novo design of new molecules with tailored properties.

Design principles for related scaffolds would involve systematic modifications of the core structure to explore the chemical space and optimize for desired activities. Key strategies include:

Substitution on the Benzene Ring: Replacing the chlorine atoms with other substituents (e.g., fluorine, methyl, methoxy) can modulate the electronic properties and steric profile of the molecule, potentially improving binding affinity and selectivity.

Modification of the Piperazine Ring: Introducing substituents on the carbon atoms of the piperazine ring can introduce chirality and provide additional interaction points with a target protein.

Replacement of the Benzoyl Linker: The amide linker can be replaced with other functional groups (e.g., sulfonamide, ether, amine) to alter the geometry and hydrogen bonding capabilities of the molecule.

Derivatization of the Second Piperazine Nitrogen: The free nitrogen of the piperazine ring is a key site for derivatization, allowing for the introduction of various chemical moieties to explore different binding pockets or to modulate physicochemical properties such as solubility and cell permeability.

These design principles, guided by computational modeling, can facilitate the development of novel compounds based on the 1-(3,5-Dichlorobenzoyl)piperazine scaffold.

Investigations into Molecular and Cellular Interaction Mechanisms of 1 3,5 Dichlorobenzoyl Piperazine Hydrochloride in Vitro and Non Human Models

Biochemical Target Identification and Validation in Cell-Free Systems

Comprehensive searches of available scientific literature and bioactivity databases did not yield specific data regarding the biochemical targets of 1-(3,5-Dichlorobenzoyl)piperazine (B6286064) hydrochloride. There is no publicly available information on its effects in cell-free systems.

Enzyme Inhibition/Activation Kinetics (e.g., specific kinase or protease targets)

No studies detailing the enzyme inhibition or activation kinetics for 1-(3,5-Dichlorobenzoyl)piperazine hydrochloride were found. Research investigating the interaction of this specific compound with kinases, proteases, or other enzymes has not been published.

Receptor Binding Assays (e.g., purified receptor preparations)

There is no available data from receptor binding assays for this compound. Consequently, its affinity and selectivity for specific receptors remain uncharacterized.

Cellular Pathway Modulation in Non-Human Cell Lines

Information regarding the effects of this compound on cellular pathways in non-human cell lines is not available in the current body of scientific literature.

Gene Expression Profiling and Proteomic Analysis

No studies have been published that analyze the impact of this compound on gene expression or the proteome of any non-human cell lines.

Intracellular Localization and Trafficking Studies

There are no available research findings on the intracellular localization or trafficking of this compound within non-human cells.

Mechanistic Studies in Model Organisms (e.g., bacterial, yeast, or in vitro mammalian cell cultures, excluding in vivo human or clinical studies)

A thorough review of scientific literature reveals no mechanistic studies of this compound in bacterial, yeast, or in vitro mammalian cell culture models.

Microbial Target Engagement and Resistance Mechanism Exploration

There is no specific information available in the reviewed literature concerning the microbial targets of this compound. General mechanisms for some antimicrobial piperazine-based compounds include the disruption of the cytoplasmic membrane, leading to the leakage of intracellular components and subsequent cell death. nih.gov Other studies on different piperazine (B1678402) derivatives have explored their potential as efflux pump inhibitors, which can help in overcoming multi-drug resistance in bacteria. nih.gov However, it is crucial to note that these are general mechanisms for the broader class of compounds and have not been specifically demonstrated for this compound.

Detailed studies identifying the specific molecular targets, such as enzymes or cellular structures, with which this compound interacts to exert any potential antimicrobial effect are absent from the current body of scientific literature. Consequently, there is also no information available regarding the development of resistance mechanisms by microorganisms specifically against this compound.

Role As a Synthetic Intermediate and Research Probe in Chemical Sciences

Utilization in the Synthesis of Complex Organic Molecules

The structural features of 1-(3,5-Dichlorobenzoyl)piperazine (B6286064) hydrochloride make it a valuable precursor in organic synthesis, particularly for creating libraries of new chemical entities with potential biological activities.

While specific libraries based on 1-(3,5-Dichlorobenzoyl)piperazine hydrochloride are not extensively reported, the general principle of using substituted benzoylpiperazines as starting materials is a common strategy in drug discovery. The secondary amine of the piperazine (B1678402) ring provides a convenient handle for derivatization, allowing for the introduction of a wide array of substituents. This enables the systematic exploration of chemical space around the core scaffold to identify compounds with desired biological activities. For instance, similar dichlorophenylpiperazine derivatives are known to be intermediates in the synthesis of compounds targeting neurotransmitter receptors.

Starting Material Potential Derivatization Site Potential Added Moieties Resulting Scaffold Class
1-(3,5-Dichlorobenzoyl)piperazineSecondary amine of piperazineAlkyl chains, aryl groups, heterocyclic ringsN-substituted benzoylpiperazines
1-(3,5-Dichlorobenzoyl)piperazineDichlorophenyl ring (via further substitution)Various functional groupsSubstituted-aryl benzoylpiperazines

The piperazine ring is a fundamental heterocyclic motif, and this compound can serve as a building block for the synthesis of more complex heterocyclic systems. The reactivity of the piperazine nitrogen atoms allows for their incorporation into larger ring systems or for the attachment of other heterocyclic moieties. The synthesis of various piperazine-containing drugs often involves the use of such pre-functionalized piperazine intermediates. mdpi.com

Application as a Chemical Probe for Biological Pathway Elucidation

The use of small molecules as chemical probes to investigate biological pathways is a cornerstone of chemical biology. While there is no specific evidence of this compound being used in this capacity, its structure suggests potential applications that are common for related compounds.

Currently, there is no specific data available in the scientific literature detailing the use of this compound in affinity labeling or chemoproteomics studies.

There is no direct evidence from the conducted searches to suggest that this compound has been utilized in fluorescence-based reporter assays.

Development of Analytical Standards for Research Applications

This compound, as a stable crystalline solid, has the potential to be used as an analytical standard. In research and quality control settings, well-characterized reference standards are essential for the accurate identification and quantification of related compounds. While not explicitly documented as a widely distributed standard, its purity and defined structure make it suitable for such applications within a specific research context. For example, a similarly named compound, 1-(3,5-Dichlorophenyl)piperazine hydrochloride, is used as a reference standard in neurochemical studies. myskinrecipes.com

Structure Activity Relationship Sar Studies for Mechanistic Insights of 1 3,5 Dichlorobenzoyl Piperazine Hydrochloride and Its Analogs

Systematic Modification and Activity Profiling in Defined Biological Systems

Systematic modification of a lead compound like 1-(3,5-Dichlorobenzoyl)piperazine (B6286064) hydrochloride involves altering its distinct structural components: the dichlorinated benzoyl group, the piperazine (B1678402) ring, and the nature of the salt. The resulting analogs are then tested in various biological assays to create a profile of their activity.

Modifications of the Benzoyl Moiety: The substitution pattern on the benzoyl ring is a critical determinant of biological activity. Variations in the number, position, and nature of the substituents can significantly impact the compound's interaction with its biological target. For instance, in a series of benzoyl piperazine amides investigated as tyrosinase inhibitors, the nature and position of substituents on the benzoyl ring were found to influence potency. nih.gov

Halogen Substitution: The presence of chlorine atoms at the 3 and 5 positions of the benzoyl ring in the parent compound is a key feature. SAR studies on analogous series often explore the effect of moving these halogens to other positions (e.g., 2,4-dichloro or 3,4-dichloro), replacing them with other halogens (e.g., fluorine, bromine), or introducing other electron-withdrawing or electron-donating groups. For example, in a study of phenylpiperazine derivatives of 1,2-benzothiazine with anticancer activity, compounds containing a 1-(3,4-dichlorophenyl)piperazine (B178234) substituent showed significant cytotoxicity. nih.gov

Alkyl and Alkoxy Groups: The introduction of alkyl or alkoxy groups at various positions on the benzoyl ring can modulate lipophilicity and steric bulk, which in turn can affect target binding and pharmacokinetic properties.

N-Substitution: The unsubstituted nitrogen of the piperazine ring in 1-(3,5-Dichlorobenzoyl)piperazine hydrochloride is a key site for modification. Introducing various substituents at this position can lead to analogs with altered biological activities. In a study on piperazine ureas as fatty acid amide hydrolase (FAAH) inhibitors, optimization of the substituent on the piperazine nitrogen led to compounds with improved potency and pharmacokinetic profiles.

Ring Conformation: While less common, modifications that alter the conformation of the piperazine ring, such as introducing substituents on the carbon atoms of the ring, could be explored to understand the spatial requirements for target interaction.

Activity Profiling: The synthesized analogs are typically screened in a panel of in vitro and in vivo assays to determine their biological activity. This can include binding assays for specific receptors, enzyme inhibition assays, and cell-based assays to measure functional responses. For example, new piperazine derivatives have been evaluated in open field, elevated plus maze, and forced swimming tests to assess their exploratory, anxiolytic, and antidepressant-like activities. nih.gov

A hypothetical SAR study on analogs of 1-(3,5-Dichlorobenzoyl)piperazine could yield data as presented in the interactive table below, illustrating how modifications affect a specific biological activity, such as receptor binding affinity (Ki).

CompoundR1R2R3Biological Activity (Ki, nM)
1-(3,5-Dichlorobenzoyl)piperazine 3-Cl5-ClH50
Analog A3-F5-FH120
Analog B3,4-diClHH75
Analog C3-Cl5-ClCH3200
Analog D3-Cl5-ClBenzyl (B1604629)35

This table is illustrative and based on general principles of SAR for piperazine derivatives.

Identification of Key Pharmacophoric Features for Target Interaction

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For piperazine-containing compounds, several key pharmacophoric features have been identified that are crucial for their interaction with various biological targets.

Aromatic/Hydrophobic Region: The dichlorobenzoyl group in this compound represents a critical hydrophobic region that likely engages in van der Waals or hydrophobic interactions with a corresponding pocket in the target protein. The dichlorination pattern contributes to the electronic nature and specific shape of this region. Pharmacophore models for other piperazine-based ligands often include an aromatic ring feature. nih.gov

Hydrogen Bond Acceptor: The carbonyl oxygen of the benzoyl group serves as a hydrogen bond acceptor, which is a common feature in many pharmacophore models for receptor ligands and enzyme inhibitors.

Basic Nitrogen Atom: The distal nitrogen atom of the piperazine ring is typically basic and is often protonated at physiological pH. This positively charged center can form ionic interactions or hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in the target's binding site. This feature is a cornerstone of the pharmacophore for many piperazine-containing drugs. nih.gov

A general pharmacophore model for a class of piperazine derivatives might include a hydrophobic feature, a hydrogen bond acceptor, and a positive ionizable feature, all positioned at specific distances and angles from each other.

Rational Design Principles Derived from SAR Data

The data generated from SAR studies provide a foundation for the rational design of new and improved analogs. By understanding which structural modifications lead to enhanced or diminished activity, medicinal chemists can make informed decisions in the design of the next generation of compounds.

Optimizing Target Affinity and Selectivity: If SAR studies reveal that a particular substitution pattern on the benzoyl ring increases affinity for the desired target, future synthetic efforts can focus on exploring variations around that "hotspot." For example, if a 3,4-dichloro substitution is found to be more potent than a 3,5-dichloro substitution, further exploration of substituents at the 4-position would be a rational approach.

Improving Physicochemical and Pharmacokinetic Properties: SAR data can also guide the modification of a molecule to improve its drug-like properties, such as solubility, membrane permeability, and metabolic stability. For instance, the introduction of polar groups can increase aqueous solubility, while modifying metabolically labile sites can enhance the compound's half-life in the body. The piperazine moiety itself is often used to improve the pharmacokinetic properties of a molecule. nih.gov

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is known, SAR data can be used in conjunction with computational techniques like molecular docking to visualize how the ligands bind. This allows for the design of new analogs that are predicted to have improved interactions with the target. For instance, if a specific pocket in the receptor is identified, new substituents can be designed to fit into that pocket and form favorable interactions. Structure-based drug design strategies have been successfully applied to design novel inhibitors based on piperazine-containing scaffolds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Predictions

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can be used to predict the activity of novel compounds and to gain insights into the mechanism of action.

Descriptor Calculation: In a QSAR study, a set of molecular descriptors is calculated for each compound in the series. These descriptors quantify various aspects of the molecule's structure, such as its electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). In a QSAR study of piperazine derivatives as mTORC1 inhibitors, descriptors such as the energy of the lowest unoccupied molecular orbital (ELUMO), molar refractivity (MR), and aqueous solubility (Log S) were found to be significantly correlated with biological activity. mdpi.com

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that relates the descriptors to the biological activity. The goal is to create a model that can accurately predict the activity of compounds not included in the initial training set.

Model Validation: The predictive power of the QSAR model is assessed through various validation techniques, including internal validation (e.g., cross-validation) and external validation using a set of compounds that were not used to build the model.

Mechanistic Interpretation: A well-validated QSAR model can provide valuable insights into the mechanism of action. For example, if the model shows that a particular electronic descriptor is highly correlated with activity, it might suggest that electrostatic interactions are important for target binding. Similarly, a correlation with a steric descriptor could indicate the presence of a size-limited binding pocket. For instance, a 3D-QSAR model for arylpiperazine derivatives suggested that a hydrophobic part arising from an aromatic region and electron-withdrawing parts play a vital role in the agonist activity. nih.gov

A hypothetical QSAR equation for a series of 1-(3,5-Dichlorobenzoyl)piperazine analogs might look like this:

pIC50 = a(logP) - b(Molecular Volume) + c*(Dipole Moment) + d

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and a, b, c, and d are coefficients determined by the regression analysis. This equation would suggest that biological activity increases with increasing hydrophobicity and dipole moment, and decreases with increasing molecular volume.

The following interactive table presents hypothetical data that could be used to build a QSAR model for a series of 1-(3,5-Dichlorobenzoyl)piperazine analogs.

CompoundpIC50logPMolecular Volume (ų)Dipole Moment (Debye)
1-(3,5-Dichlorobenzoyl)piperazine 7.302.52503.1
Analog E6.852.22652.8
Analog F7.903.12453.5
Analog G6.502.82803.0
Analog H8.103.52553.8

This table is illustrative and provides hypothetical data for the purpose of explaining the QSAR concept.

By integrating these SAR and QSAR approaches, researchers can develop a comprehensive understanding of how the chemical structure of this compound and its analogs relates to their biological activity, ultimately guiding the discovery of more effective and safer medicines.

Analytical Methodologies for 1 3,5 Dichlorobenzoyl Piperazine Hydrochloride in Research Contexts

Chromatographic Techniques for Purity Assessment and Quantification in Research Samples (e.g., HPLC, GC)

Chromatographic methods are fundamental for separating 1-(3,5-Dichlorobenzoyl)piperazine (B6286064) hydrochloride from impurities, starting materials, and byproducts, ensuring the integrity of research findings. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC) is extensively used due to its high resolution and sensitivity. Reversed-phase HPLC is a common modality for analyzing piperazine (B1678402) derivatives. google.com The method's effectiveness relies on the differential partitioning of the analyte between a nonpolar stationary phase (like C8 or C18) and a polar mobile phase. google.com A key advantage of HPLC is its ability to analyze thermally labile and non-volatile compounds without derivatization. For piperazine compounds that lack a strong chromophore, derivatization with reagents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be employed to create a UV-active derivative, enabling detection at low levels. jocpr.comresearchgate.net

A typical HPLC method for a related compound, 1-(2,3-dichlorophenyl)piperazine (B491241) hydrochloride, utilizes an octadecylsilane (B103800) bonded silica (B1680970) gel column with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724). google.com Detection is commonly performed using a UV detector, with wavelengths around 254 nm often being optimal for dichlorinated phenylpiperazine structures. google.com

Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another powerful tool for purity analysis, particularly for identifying volatile impurities. researchgate.net The separation is achieved on a capillary column, such as a DB-17, with an inert carrier gas like helium. researchgate.net The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interactions with the stationary phase. researchgate.net GC-MS provides definitive identification of separated components by comparing their mass spectra to reference libraries. nih.gov

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Stationary Phase/Column Octadecylsilane (C18) or Octylsilane (C8) bonded silica google.comDB-17 (or similar mid-polarity column) researchgate.net
Mobile Phase/Carrier Gas Acetonitrile/Phosphate Buffer Solution google.comHelium researchgate.net
Detector Photodiode Array (PDA) or UV-Vis (e.g., 254 nm) google.comMass Spectrometry (MS) or Flame Ionization (FID) researchgate.netnih.gov
Typical Flow Rate 0.8 - 1.2 mL/min google.com1 - 2 mL/min researchgate.net
Temperature Ambient or controlled (e.g., 30-35 °C) google.comjocpr.comProgrammed oven temperature ramp (e.g., 150°C to 260°C) researchgate.net
Application Purity determination, quantification, analysis of non-volatile compounds.Purity determination, analysis of volatile impurities, metabolite identification.

Advanced Spectroscopic Methods for Mechanistic Studies (e.g., FTIR, Raman Spectroscopy for binding interactions)

Spectroscopic techniques provide insight into the molecular structure and can be used to study how 1-(3,5-Dichlorobenzoyl)piperazine hydrochloride interacts with biological targets at a molecular level.

Fourier-Transform Infrared (FTIR) Spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a unique molecular fingerprint. For this compound, FTIR is valuable for confirming its synthesis and structure. Key spectral features would include the disappearance of the N-H stretching vibration of the piperazine precursor and the appearance of a strong carbonyl (C=O) stretching band from the benzoyl group, typically in the 1635–1645 cm⁻¹ region. nih.gov Shifts in the positions of characteristic peaks, such as the C=O or C-N stretching bands, upon interaction with a biological macromolecule can indicate binding and provide clues about the specific functional groups involved in the interaction.

Raman Spectroscopy is a complementary vibrational spectroscopy technique that measures the inelastic scattering of monochromatic light. It is particularly useful for studying molecules in aqueous solutions, a common environment for biological research. Specific peaks in the Raman spectrum can be assigned to vibrations of the dichlorobenzoyl ring and the piperazine moiety. Changes in the intensity or frequency of these Raman bands upon binding to a target can reveal information about conformational changes and the local chemical environment, aiding in mechanistic studies.

Spectroscopic Technique Key Functional Group Vibrations Application in Mechanistic Studies
FTIR Spectroscopy C=O Stretch (Amide): ~1635-1645 cm⁻¹ nih.govC-Cl Stretch (Aromatic): ~1000-1100 cm⁻¹C-N Stretch (Piperazine): ~1130-1250 cm⁻¹N-H+ Stretch (Hydrochloride): ~2400-2700 cm⁻¹Detects changes in bond vibrations upon binding to a target, indicating which parts of the molecule are involved in the interaction.
Raman Spectroscopy Aromatic Ring Breathing Modes: Specific to dichlorophenyl groupPiperazine Ring Deformations: Characteristic skeletal vibrationsC-Cl Symmetric Stretch: Strong Raman active bandMonitors shifts in vibrational frequencies in aqueous solutions to study conformational changes and binding events with macromolecules.

Bioanalytical Methods for Tracking in In Vitro or Cellular Research Models

To understand the compound's behavior in biological systems, sensitive bioanalytical methods are required to track and quantify it in complex matrices like cell lysates or culture media. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its exceptional sensitivity and selectivity. nih.gov

The method involves extracting the compound from the biological sample, often through protein precipitation with a solvent like acetonitrile or through solid-phase extraction (SPE). nih.govqascf.com The extract is then injected into an HPLC system for separation. The analyte is subsequently ionized, typically using an electrospray ionization (ESI) source, and detected by a tandem mass spectrometer. nih.gov The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the compound) is selected and fragmented, and a specific product ion is monitored. This process provides a high degree of certainty in identification and quantification, even at very low concentrations. mdpi.com Such methods can achieve lower limits of quantification (LLOQ) in the sub-ng/mL range (e.g., 0.2 ng/mL), making them suitable for pharmacokinetic and biodistribution studies in preclinical models. nih.gov

Parameter LC-MS/MS Bioanalytical Method
Sample Preparation Protein Precipitation (e.g., with acetonitrile) or Solid-Phase Extraction (SPE) nih.govqascf.com
Chromatography Reversed-phase C18 column nih.gov
Mobile Phase Gradient elution with Methanol/Water or Acetonitrile/Water containing additives like ammonium (B1175870) acetate (B1210297) nih.gov
Ionization Source Electrospray Ionization (ESI), positive ion mode nih.gov
Detection Mode Multiple Reaction Monitoring (MRM) mdpi.com
Linearity Range Can range from low ng/mL to high ng/mL (e.g., 0.2 - 500 ng/mL) nih.gov
Application Quantification in plasma, cell lysates, and tissue homogenates for pharmacokinetic, metabolism, and cellular uptake studies. nih.gov

Isotopic Labeling Strategies for Mechanistic Pathway Tracing

Isotopic labeling is a sophisticated strategy used to trace the fate of a molecule through a biological system, providing definitive insights into metabolic pathways and reaction mechanisms. This involves replacing one or more atoms in this compound with their stable heavy isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.com

The isotopically labeled compound is chemically identical to the unlabeled version but has a higher mass. This mass difference is easily detected by a mass spectrometer. For example, a deuterated analog, such as 1-(3,5-Dichlorobenzoyl)piperazine-d8, can be synthesized and used as an internal standard in quantitative bioanalytical methods for enhanced accuracy.

In mechanistic studies, a labeled version of the compound is introduced into an in vitro or cellular model. Samples are then analyzed by LC-MS to identify metabolites. The labeled atoms act as a tag; any detected molecule that retains the specific mass shift from the label must be a derivative of the original compound. This allows for the unambiguous mapping of metabolic transformations, such as hydroxylation or N-dealkylation, and helps to elucidate the compound's mechanism of action and potential bioactivation pathways. nih.gov

Isotope Typical Application Analytical Detection Method Information Gained
Deuterium (²H or D) Internal standard for quantification; Metabolic stability studies. lgcstandards.comLC-MS/MSImproved accuracy in quantification; identification of sites of metabolism (loss of deuterium).
Carbon-13 (¹³C) Tracing the carbon skeleton through metabolic pathways. acanthusresearch.comLC-MS/MS, NMR SpectroscopyElucidation of complex metabolic transformations and rearrangements.
Nitrogen-15 (¹⁵N) Following the fate of the piperazine nitrogen atoms. acanthusresearch.comLC-MS/MSInvestigation of metabolic reactions involving the piperazine ring, such as N-dealkylation or ring opening.

Future Academic Research Directions and Unexplored Avenues for 1 3,5 Dichlorobenzoyl Piperazine Hydrochloride

Exploration of Novel Synthetic Methodologies

The traditional synthesis of 1-(3,5-Dichlorobenzoyl)piperazine (B6286064) likely involves the acylation of piperazine (B1678402) with 3,5-dichlorobenzoyl chloride. While effective, this batch chemistry approach has limitations in terms of efficiency, scalability, and waste generation. Future research should focus on developing more advanced and sustainable synthetic protocols.

Modern synthetic techniques such as flow chemistry and microwave-assisted synthesis offer significant advantages. acs.orgnih.gov Flow chemistry, in particular, allows for precise control over reaction parameters (temperature, pressure, and reaction time), leading to higher yields, improved safety, and easier scalability. acs.org Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, increasing throughput for library generation. nih.gov A key research avenue would be the development of a continuous flow process for the synthesis of 1-(3,5-Dichlorobenzoyl)piperazine and its analogues, potentially using immobilized reagents or catalysts to simplify purification. mdpi.comacs.org Such methodologies are not only more efficient but also align with the principles of green chemistry by minimizing solvent use and energy consumption. researchgate.net

Synthetic Method Traditional Batch Process Proposed Flow Chemistry Proposed Microwave-Assisted Synthesis
Principle Reaction of piperazine and 3,5-dichlorobenzoyl chloride in a large volume of solvent.Continuous pumping of reagents through a heated and pressurized reactor coil. acs.orgUse of microwave irradiation to rapidly heat the reaction mixture.
Reaction Time Typically several hours.Minutes.Minutes. nih.gov
Scalability Difficult; requires larger vessels and poses safety risks.Easily scalable by extending run time. acs.orgLimited by the size of the microwave reactor cavity.
Purity & Yield Often requires extensive purification; may have moderate yields.Generally higher yields and purity due to precise control.Can lead to improved yields and fewer byproducts.
Sustainability High solvent consumption and energy usage.Reduced solvent and energy use; potential for catalyst recycling. acs.orgHighly energy-efficient.

Application in Advanced Materials Science or Supramolecular Chemistry

The structural features of 1-(3,5-Dichlorobenzoyl)piperazine hydrochloride suggest significant, yet unexplored, potential in materials science. The molecule contains multiple sites for non-covalent interactions: hydrogen bond donors and acceptors in the piperazine and amide groups, a dichlorophenyl ring capable of π-π stacking, and potential for metal coordination.

Future research could explore its use as a building block (ligand) for creating novel metal-organic frameworks (MOFs). rsc.orgtandfonline.com The nitrogen atoms of the piperazine ring could coordinate with metal ions, while the dichlorobenzoyl moiety could act as a strut, influencing the pore size and functionality of the resulting framework. The chlorine substituents could further tune the electronic properties and stability of the MOF. nih.gov Another avenue is the investigation of its self-assembly into supramolecular structures like gels or liquid crystals. The interplay of hydrogen bonding and aromatic stacking could lead to the formation of ordered, functional materials with applications in sensing or controlled release.

Mechanistic Studies in Emerging Non-Human Biological Systems

While many piperazine derivatives are known to interact with targets in the central nervous system, the specific biological activity of this compound is uncharacterized. nih.gov Instead of immediately proceeding to complex mammalian models, future research could benefit from using simpler, genetically tractable non-human organisms for initial mechanistic and toxicological screening.

Model organisms like the nematode Caenorhabditis elegans and the zebrafish (Danio rerio) offer powerful platforms for in vivo, high-throughput screening. nih.govnih.gov These organisms share a significant conservation of disease-related genes and signaling pathways with humans. frontiersin.orgresearchgate.net Research could involve exposing these organisms to the compound to observe phenotypic changes related to neurodevelopment, behavior, or aging. nih.gov For example, using transgenic C. elegans strains that model neurodegenerative diseases like Alzheimer's or Parkinson's could rapidly reveal any neuroprotective or neurotoxic effects. frontiersin.orgcolorado.edu Such studies could uncover novel biological pathways affected by the compound, providing crucial guidance for more targeted investigations in higher organisms.

Development of High-Throughput Screening Assays for Uncharacterized Targets

A primary challenge for a novel compound like this compound is the identification of its biological targets. This "de-orphaning" process can be greatly accelerated by the development of high-throughput screening (HTS) campaigns. nih.govresearchgate.net Future research should focus on deploying a range of HTS assays to broadly profile the compound's bioactivity.

This could involve both biochemical and cell-based screens. ox.ac.uk Biochemical assays could screen the compound against large panels of purified proteins, such as kinases, proteases, or G-protein coupled receptors (GPCRs), particularly orphan receptors for which endogenous ligands are unknown. nih.gov Fluorescence-based techniques like Fluorescence Polarization (FP) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are well-suited for this purpose due to their sensitivity and robustness in an HTS format. nih.govmoleculardevices.com Concurrently, cell-based phenotypic screens can identify compounds that modulate a specific cellular process (e.g., cell viability, apoptosis, or reporter gene activation) without a priori knowledge of the target. ox.ac.uknih.gov Hits from these screens would then undergo target deconvolution studies to identify the specific protein(s) responsible for the observed effect. chimia.chmultispaninc.com

Assay Type Principle Potential Targets for Screening Key Advantages
Biochemical (FP) Measures changes in the rotation of a fluorescently labeled molecule upon binding. moleculardevices.comPurified enzymes, orphan nuclear receptors, protein-protein interactions.Homogeneous format, high sensitivity, suitable for large libraries.
Biochemical (TR-FRET) Measures energy transfer between a donor and acceptor fluorophore when in close proximity. moleculardevices.comGPCRs, kinases, protein-protein interactions.Reduced background fluorescence, high signal-to-noise ratio.
Cell-Based (Reporter Gene) Measures the activity of a specific signaling pathway linked to a reporter protein (e.g., luciferase, GFP). nih.govNuclear receptors, transcription factors, GPCR signaling pathways.Provides functional data in a cellular context.
Phenotypic Screening Uses high-content imaging to quantify changes in cell morphology or protein localization. ox.ac.ukUnbiased discovery of novel targets and pathways.Target-agnostic, reveals unexpected biological activities.

Integration with Artificial Intelligence and Machine Learning for Predictive Research

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and chemical research by enabling the prediction of molecular properties and activities from structure alone. researchgate.net A comprehensive in silico research program for this compound could rapidly prioritize experimental efforts and guide the design of new analogues.

Future research should leverage ML to build Quantitative Structure-Activity Relationship (QSAR) models. mdpi.comopenpharmaceuticalsciencesjournal.com By training models on datasets of known piperazine derivatives, it may be possible to predict the likely biological targets or activities of this specific compound. nih.govscispace.comnih.gov Furthermore, predictive toxicology models can assess the compound's potential for adverse effects, such as cardiotoxicity or hepatotoxicity, based on its structural features, particularly the halogenated aromatic ring. oup.comazolifesciences.comresearchgate.net Another exciting avenue is the use of generative AI models. nih.gov These models can learn the underlying chemical rules from large compound databases and then design novel molecules from scratch. A generative model could be tasked with creating new derivatives of 1-(3,5-Dichlorobenzoyl)piperazine that are optimized for a desired property, such as higher predicted binding affinity to a specific target or a better-predicted safety profile. benthamdirect.commdpi.com This integration of AI would create a powerful feedback loop between computational prediction and experimental validation, accelerating the pace of discovery.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(3,5-Dichlorobenzoyl)piperazine hydrochloride?

The synthesis typically involves coupling 3,5-dichlorobenzoyl chloride with piperazine hydrochloride in a polar aprotic solvent (e.g., dichloromethane or toluene) under inert atmosphere. Key steps include:

  • Nucleophilic substitution : Piperazine reacts with the benzoyl chloride derivative at room temperature or mild heating (40–60°C).
  • Acid-base workup : Hydrochloric acid is used to precipitate the product, followed by recrystallization from ethanol or acetonitrile for purification .
  • Yield optimization : Adjusting stoichiometric ratios (e.g., 1:1.2 for benzoyl chloride:piperazine) and reaction time (4–8 hours) improves yields to ~70–85% .

Q. How can researchers characterize the purity and structural integrity of this compound?

Recommended analytical methods include:

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) using a C18 column and mobile phase of acetonitrile:water (70:30) to quantify impurities (<0.5%) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks at δ 3.2–3.8 ppm (piperazine protons) and δ 165–170 ppm (carbonyl carbon) confirm the benzoyl-piperazine linkage .
    • FT-IR : Stretching vibrations at ~1650 cm⁻¹ (C=O) and 750 cm⁻¹ (C-Cl) validate functional groups .
  • Elemental analysis : Matching calculated vs. observed C, H, N, and Cl content ensures stoichiometric accuracy .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Thermal stability : Decomposition occurs above 200°C, with HCl release observed via TGA .
  • Photostability : Protect from UV light; prolonged exposure leads to benzoyl group degradation (confirmed by HPLC impurity spikes) .
  • Humidity sensitivity : Store in desiccators (RH <40%); hygroscopicity may reduce solubility in aqueous buffers .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence the compound’s pharmacological activity?

  • 3,5-Dichloro substitution : Enhances lipophilicity (logP ~2.8) and receptor binding affinity, as observed in serotonin receptor (5-HT₂A) assays. Chlorine atoms at meta positions increase steric complementarity with hydrophobic receptor pockets .
  • Piperazine ring flexibility : Rigidifying the ring via methyl substituents (e.g., 2,6-dimethylpiperazine) reduces off-target interactions with dopamine receptors .
  • Comparative SAR data : Analogues with fluorine substituents show reduced metabolic stability in liver microsomes (t₁/₂ <30 min vs. >60 min for dichloro derivatives) .

Q. What experimental strategies resolve contradictions in reported enzyme inhibition data?

Discrepancies in IC₅₀ values (e.g., for MMP-9 inhibition) may arise from assay conditions:

  • Buffer pH : Activity decreases at pH >7.4 due to deprotonation of the piperazine nitrogen, critical for enzyme binding .
  • Cofactor requirements : Include Zn²⁺ (1 mM) in assays to stabilize metalloproteinase active sites .
  • Control experiments : Use orthogonal methods (e.g., SPR for binding kinetics vs. fluorogenic substrate assays) to validate inhibition mechanisms .

Q. How can researchers design in vitro models to assess neuropharmacological effects?

  • Cell-based assays :
    • Serotonin receptor transactivation : Use HEK-293 cells transfected with 5-HT₂A/2C receptors; measure cAMP/Ca²⁺ flux via luciferase reporters .
    • Blood-brain barrier (BBB) penetration : Evaluate permeability in MDCK-MDR1 monolayers; logBB values >0.3 indicate CNS activity potential .
  • Toxicity screening : Prioritize compounds with CC₅₀ >50 μM in neuronal cell lines (e.g., SH-SY5Y) to exclude cytotoxic candidates .

Q. What computational methods support the prediction of off-target interactions?

  • Molecular docking : Use AutoDock Vina with crystal structures of GPCRs (e.g., PDB: 6WGT for 5-HT₂A) to prioritize analogues with ΔG < -8 kcal/mol .
  • Machine learning : Train QSAR models on ChEMBL datasets to predict ADMET properties (e.g., hERG inhibition risk) .
  • MD simulations : Analyze piperazine ring conformational dynamics (RMSD <1.5 Å over 100 ns) to optimize target residence time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.